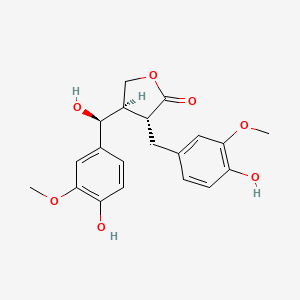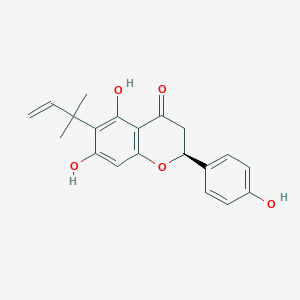
(2S)-5,7,4'-Trihydroxy-6-(1,1-dimethylallyl)flavanone
Vue d'ensemble
Description
“(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone” is a type of flavanone, a subclass of chemical entities . It is a chemical compound found in the taxon Monotes engleri . The compound has a mass of 370.141638424 dalton .
Synthesis Analysis
The synthesis of flavanones like “(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone” is a complex process. A review article on natural and synthetic flavonoid derivatives as potential tyrosinase inhibitors provides some insights into the synthesis process .Molecular Structure Analysis
The molecular structure of this flavanone is characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 . The chemical formula is C₂₁H₂₂O₆ . The compound has a canonical SMILES representation asO=C1C2=C (O)C (=C (O)C=C2OC (C3=CC=C (O)C (OC)=C3)C1)C (C=C) (C)C . Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone” include a net charge of 0, an average mass of 356.374, and a mono-isotopic mass of 356.12599 .Applications De Recherche Scientifique
Tyrosinase Inhibition
(2S)-5,7,4'-Trihydroxy-6-(1,1-dimethylallyl)flavanone, a prenylated flavanone, exhibits inhibitory effects on tyrosinase activity. This was demonstrated in a study where compounds from Dalea boliviana roots were evaluated for their ability to inhibit tyrosinase, a key enzyme in melanin synthesis, suggesting potential applications in skin pigmentation disorders or cosmetic products (Peralta, Ortega, Agnese, & Cabrera, 2011).
Antimicrobial Activity
Research on prenylated flavanones from Eriosema chinense roots has demonstrated antimicrobial activity against yeast, gram-positive and gram-negative bacteria. The presence of free phenolic OH groups and lipophilic prenyl groups in these compounds are crucial for potent antimicrobial properties (Thongnest, Lhinhatrakool, Wetprasit, Sutthivaiyakit, & Sutthivaiyakit, 2013).
Antioxidant Properties
Compounds isolated from Eriosema chinense, including prenylated flavanones, have shown strong radical scavenging properties. The study suggests that the antioxidant activity is primarily due to the presence of free phenolic OH groups (Thongnest et al., 2013).
Cytotoxic Effects
Several prenylated flavanones isolated from plants like Monotes engleri have displayed cytotoxic activity against various human cancer cell lines. This indicates potential research avenues in cancer treatment (Seo et al., 1997).
Anti-inflammatory Properties
Prenylated flavanones from plants such as Tephrosia pulcherrima have been studied for their antimicrobial properties. Additionally, their structure and potential anti-inflammatory activities have been highlighted in various studies, suggesting their potential use in treating inflammatory diseases (Ganapaty, Srilakshmi, Pannakal, & Laatsch, 2008).
Staphylococcus Aureus Inhibition
Novel synthesized flavanones bearing iso-pentenyl side chains have shown inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains, indicating potential applications in antibacterial therapies (Xu, Li, He, Zhao, & Huo, 2013).
Mécanisme D'action
Flavanones like “(2S)-5,7,4’-Trihydroxy-6-(1,1-dimethylallyl)flavanone” have been found to exhibit neuroprotective effects . They have been tested in an in vitro pre-clinical Alzheimer’s Disease model, where they showed a neuroprotective effect against 3xTg-AD ACM . The flavonoid-mediated regulation of GSK-3β-mediated tau phosphorylation has been reported .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(2-methylbut-3-en-2-yl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-4-20(2,3)18-14(23)10-16-17(19(18)24)13(22)9-15(25-16)11-5-7-12(21)8-6-11/h4-8,10,15,21,23-24H,1,9H2,2-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOWEQNADRJYIA-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5,7,4'-Trihydroxy-6-(1,1-dimethylallyl)flavanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z,10E,12E,14E)-6,28-Dihydroxy-16-methoxy-5,7-dimethyl-18,24-dioxo-22-thia-19,25-diazatricyclo[18.7.1.0(21,26)]octacosa-1(28),4,10,12,14,20,26-heptaen-8-yl 1-[(1-cyclohexen-1-ylcarbonyl)amino]cyclopropanecarboxylate](/img/structure/B1246069.png)
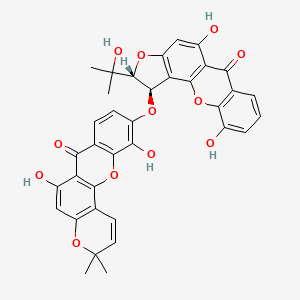
![(2S)-2-amino-N-[2-[(4R,5S,6S,7R,9R,11E,13E,15S,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]ethyl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B1246074.png)
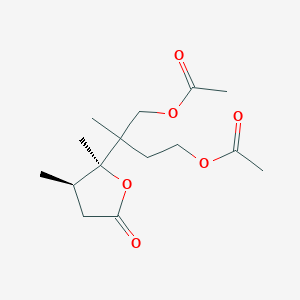

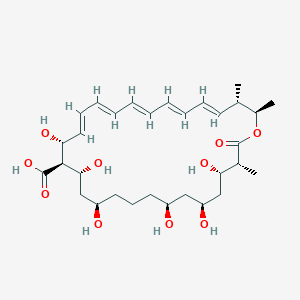
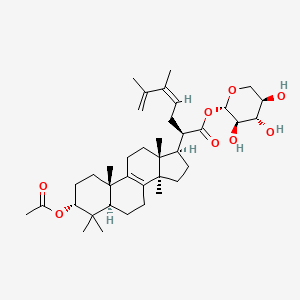
![(1E,3S,4S,9S,10R,14R)-9,14-dihydroxy-14-(methoxymethyl)-4,10-dimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1,6-dien-5-one](/img/structure/B1246081.png)
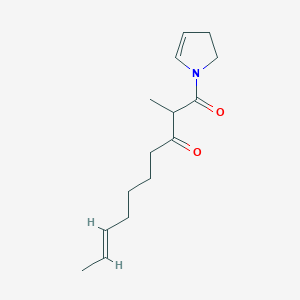
![4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B1246084.png)
![Calixresorc[4]arene](/img/structure/B1246087.png)
